[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound that belongs to the class of purine nucleosides This compound features a purine base attached to a ribosyl moiety, which is further modified with acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate typically involves multiple steps. The starting material is often a purine derivative, which undergoes a series of reactions to introduce the necessary functional groups. Key steps in the synthesis may include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribosyl moiety are protected using acetyl groups to prevent unwanted reactions.
Introduction of the Purine Base: The purine base is introduced through a glycosylation reaction, where the protected ribosyl moiety is coupled with the purine derivative.
Deprotection and Functionalization: The acetyl groups are removed, and the compound is further functionalized to introduce the amino and methylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product. Common techniques used in industrial production include:
Batch Reactors: For controlled synthesis and scalability.
Chromatographic Purification: To ensure high purity of the final product.
Automated Synthesis: For consistent and reproducible results.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated forms of the compound.
Scientific Research Applications
[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Nucleic Acids: Modulating the function of DNA or RNA.
Altering Cellular Signaling: Affecting signal transduction pathways to influence cellular behavior.
Comparison with Similar Compounds
Similar Compounds
[(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol]: A purine nucleoside with similar structural features but different functional groups.
[(2R,3R,4S,5R)-2-(6-amino-8-(3,4-dichlorophenyl)methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol]: Another purine nucleoside with additional substituents on the purine base.
Uniqueness
[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylated ribosyl moiety and methylsulfanyl group differentiate it from other purine nucleosides, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H23N5O7S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H23N5O7S/c1-7(23)26-5-10-12(27-8(2)24)13(28-9(3)25)16(29-10)22-6-19-11-14(22)20-17(18)21-15(11)30-4/h6,10,12-13,15-16H,5H2,1-4H3,(H3,18,20,21)/t10-,12?,13+,15?,16-/m1/s1 |
InChI Key |
GCLHXUQRCZPHCF-GSGZUUEISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2NC(=NC3SC)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3SC)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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